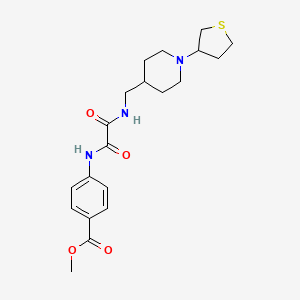![molecular formula C22H23N3OS2 B2409879 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1019153-79-7](/img/structure/B2409879.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Research into compounds closely related to 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide often involves detailed analysis of their crystal structures to understand their conformation and intermolecular interactions. For example, studies have focused on the crystal structures of related pyrimidin-2-ylsulfanyl acetamides, demonstrating their folded conformations and intramolecular hydrogen bonding that stabilize these conformations (Subasri et al., 2016); (Subasri et al., 2017).
Biological Activity and Medicinal Chemistry
Compounds with structural similarities to the target molecule have been synthesized and evaluated for their potential biological activities, such as inhibitory effects on key enzymes or as agents with antitumor, antibacterial, or antiviral properties. For instance, derivatives have been explored for their role as inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in the folate pathway, showing significant inhibitory activities which could be leveraged in designing anticancer and antimicrobial drugs (Gangjee et al., 2008).
Drug Design and Synthesis
The synthesis of analogues and the study of their chemical properties provide insights into the design of novel therapeutic agents. Investigations into the crystal structures and synthesis routes of related compounds help in understanding the chemical and biological properties that could be optimized for drug development. Research has also been directed toward synthesizing novel thiopyrimidine-glucuronide compounds with promising biological activities, illustrating the versatility of pyrimidin-2-ylsulfanyl acetamides in drug design and synthesis (Wanare, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets via hydrogen bonds .
Biochemical Pathways
Pharmacokinetics
Similar compounds have been found to have a significant impact on bioavailability .
Result of Action
Similar compounds have been found to activate the innate immune system.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-4-7-18(12-16(15)2)20-10-11-23-22(25-20)28-14-21(26)24-13-17-5-8-19(27-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHETVRRXFCYVBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

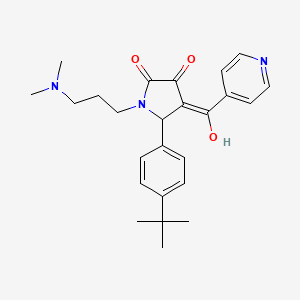
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
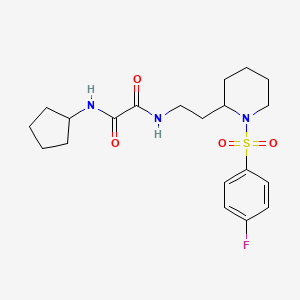
![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)
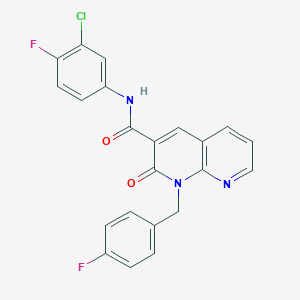
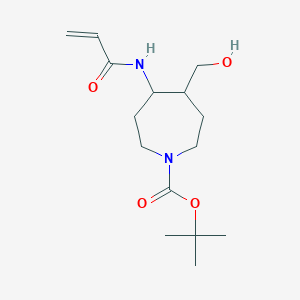
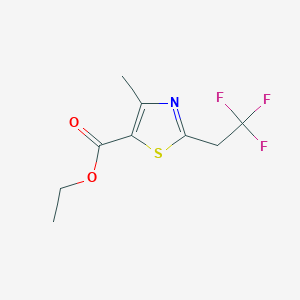
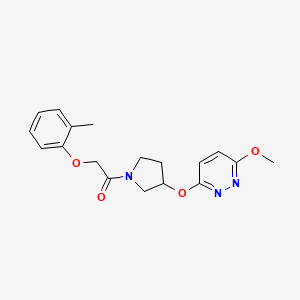
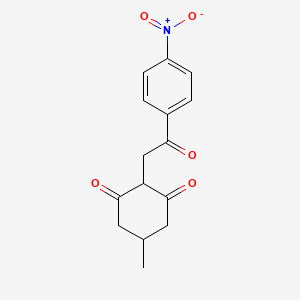
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)
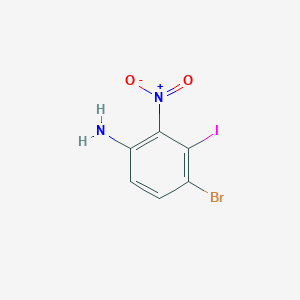
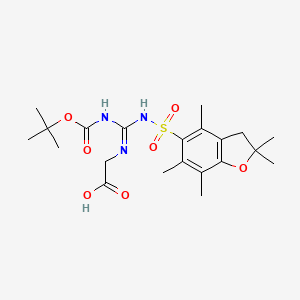
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
